molecular formula C12H20N2O4 B12953585 tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate

tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate

Cat. No.: B12953585
M. Wt: 256.30 g/mol
InChI Key: ONVOOOBNGXJYCZ-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications as a pharmacophore. The spirocyclic framework provides a rigid and three-dimensional structure, which is beneficial for binding to biological targets.

Preparation Methods

The synthesis of tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a linear precursor under specific reaction conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester group.

Scientific Research Applications

tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for a unique mode of binding to enzymes or receptors, potentially inhibiting their activity. The pathways involved may include the modulation of signal transduction processes or the inhibition of specific enzymes.

Comparison with Similar Compounds

tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate can be compared with other spirocyclic compounds such as:

  • tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

These compounds share similar structural features but differ in the size and arrangement of their spirocyclic rings, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-7-12(8-14)4-5-17-6-9(15)13-12/h4-8H2,1-3H3,(H,13,15)

InChI Key

ONVOOOBNGXJYCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOCC(=O)N2

Origin of Product

United States

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